molecular formula C5H13Cl2FN2 B14006198 (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride

(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride

Cat. No.: B14006198
M. Wt: 191.07 g/mol
InChI Key: GHIVXOFIOITYEP-YAQRUTEZSA-N
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Description

(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride is a synthetic compound belonging to the piperidine class It is characterized by the presence of a fluorine atom at the 4th position and an amine group at the 3rd position on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride typically involves the use of chiral auxiliaries to ensure the correct stereochemistry. One common method involves the diastereoselective addition of vinyl magnesium bromide to sulfinimines, which is assisted by a stereo-directing tert-butanesulfinyl group . This method provides access to structurally diverse piperidines with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chiral auxiliary methods. The process is optimized for yield and purity, ensuring that the compound meets the necessary standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various fluorinated amines and piperidine derivatives, which can be further utilized in research and industrial applications.

Scientific Research Applications

(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and research focus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced selectivity and binding affinity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H13Cl2FN2

Molecular Weight

191.07 g/mol

IUPAC Name

(3R,4S)-4-fluoropiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C5H11FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h4-5,8H,1-3,7H2;2*1H/t4-,5+;;/m0../s1

InChI Key

GHIVXOFIOITYEP-YAQRUTEZSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1F)N.Cl.Cl

Canonical SMILES

C1CNCC(C1F)N.Cl.Cl

Origin of Product

United States

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